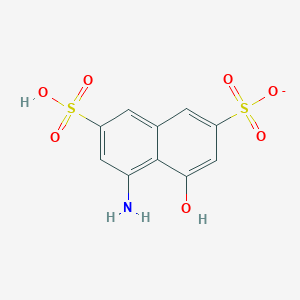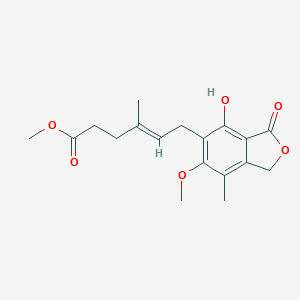
4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves reactions under specific conditions. For example, azo compounds can be prepared by reacting benzenediazonium chloride with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions to produce azo-linked Schiff base ligands and their metal complexes, which are characterized by various spectroscopic methods (Tunçel & Serin, 2006).
Molecular Structure Analysis
The molecular structure of 2,7-Naphthalenedisulfonic acid derivatives is crucial for understanding their chemical behavior. Studies have revealed that synthesized ligands from these derivatives consist of six-membered rings due to intramolecular hydrogen bonding, with Schiff base ligands showing an ONO donor set, indicative of their complex molecular architecture (Tunçel & Serin, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are diverse. For instance, its oxidation mechanism with oxygen in subcritical water has been studied, showing significant yields under certain conditions, which is essential for understanding its behavior in various chemical reactions (Imbierowicz, 2017).
Applications De Recherche Scientifique
Synthèse de composés hybrides
Ce composé a été utilisé comme ligand hydrosoluble dans la synthèse de nouveaux composés hybrides à base de 1,2,3-triazoles et de 5,5-diphénylimidazolidine-2,4-dione . Le ligand a amélioré les réactions et réduit la quantité du sel de cuivre toxique .
Activités antibactériennes
Les composés hybrides synthétisés à l'aide de ce composé ont montré des activités antibactériennes contre à la fois M. luteus et P. aeruginoasa bacteria .
Synthèse de l'échafaudage de quinazolinone
Il a été utilisé avec succès pour la préparation de l'échafaudage de quinazolinone lié au pharmacophore des 1,2,3-triazoles . Le ligand a assisté dans la réaction de clic et a réduit le chargement du sel de cuivre à 2 mol% .
Préparation de ligands de base de Schiff liés à l'azo
Des composés azoïques ont été préparés par réaction entre le chlorure de benzènediazonium et le sel monosodique de l'acide 4-amino-5-hydroxy-2,7-naphtalènedisulfonique en conditions alcalines . Deux nouveaux ligands de base de Schiff liés à l'azo ont été synthétisés .
Utilisation en chimie industrielle
En tant que composé organométallique, il a des applications en chimie industrielle, y compris l'utilisation comme réactifs, catalyseurs et matériaux précurseurs .
Utilisation en pharmaceutique
Ce composé a des applications dans l'industrie pharmaceutique, où il peut être utilisé dans la synthèse de divers médicaments .
Utilisation dans les produits alimentaires, pharmaceutiques, pesticides ou biocides
Il a été utilisé dans la production de produits alimentaires, pharmaceutiques, pesticides ou biocides
Safety and Hazards
When handling “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Mécanisme D'action
Target of Action
The compound is often used as a ligand in chemical reactions A ligand is a molecule that binds to a specific site on a target molecule, often a protein
Mode of Action
This compound has been used successfully for the preparation of 1,2,3-triazoles pharmacophore linked-quinazolinone scaffold . It assists in the click reaction and reduces the loading of copper salt to 2 mol% .
Biochemical Pathways
Its role in the synthesis of 1,2,3-triazoles suggests it may influence pathways involving these structures .
Result of Action
The compound’s action results in the production of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold with high-to-excellent yields .
Action Environment
The compound is water-soluble , suggesting that its action, efficacy, and stability may be influenced by the aqueous environment in which it is used.
Analyse Biochimique
Biochemical Properties
The compound has been used as a ligand in the synthesis of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold . The ligand assists in the click reaction and reduces the loading of copper salt to 2 mol% . This suggests that the compound may interact with enzymes and proteins involved in these reactions, although specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known to participate in click reactions as a ligand, potentially influencing the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves the conversion of naphthalene into the desired product through a series of chemical reactions.", "Starting Materials": [ "Naphthalene", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium nitrate (NaNO3)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Ammonium hydroxide (NH4OH)", "Hydrogen peroxide (H2O2)" ], "Reaction": [ "Naphthalene is first oxidized to form 2-naphthol using a mixture of NaOH and H2SO4.", "2-naphthol is then nitrated using NaNO3 and H2SO4 to form 2-nitro-1-naphthol.", "2-nitro-1-naphthol is reduced to 2-amino-1-naphthol using NaHSO3.", "2-amino-1-naphthol is diazotized using NaNO2 and HCl to form 2-diazo-1-naphthol.", "2-diazo-1-naphthol is coupled with 7-amino-4-hydroxybenzene-1-sulfonic acid using Na2CO3 and NH4OH to form the desired product, 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-.", "The monosodium salt form of the product is obtained by treating the product with NaOH and H2O2." ] } | |
Numéro CAS |
5460-09-3 |
Formule moléculaire |
C10H9NO7S2.Na C10H9NNaO7S2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |
Clé InChI |
NYNXHIHYODXUFX-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-] |
SMILES canonique |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |
Autres numéros CAS |
17265-34-8 5460-09-3 |
Description physique |
Dry Powder |
Pictogrammes |
Irritant |
Numéros CAS associés |
17265-34-8 3963-80-2 5460-09-3 |
Synonymes |
1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?
A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.
Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?
A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)








![1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene](/img/structure/B18217.png)


